

2-Chloro-3-(trichloromethoxy)pyridine chemical structure

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Compound of Interest

Compound Name: 2-Chloro-3-(trichloromethoxy)pyridine

CAS No.: 1221171-74-9

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Introduction: The Central Role of Halogenated Pyridines

Substituted pyridines are privileged scaffolds in medicinal chemistry and agrochemistry. The incorporation of halogen atoms, particularly chlorine and fluorine, provides a powerful tool for modulating a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Polychloropyridines and their trifluoromethylated analogues are cornerstone intermediates, valued for their versatile reactivity and role in constructing complex, high-value molecules such as herbicides, fungicides, and pharmaceuticals.^[1]

This guide provides an in-depth examination of 2-Chloro-3-(trifluoromethyl)pyridine, covering its synthesis, characterization, reactivity, and safe handling, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its successful application in synthesis.

Property	Value	Source
CAS Number	65753-47-1	[2]
Molecular Formula	C ₆ H ₃ ClF ₃ N	[2]
Molecular Weight	181.54 g/mol	
Appearance	Colorless to light yellow liquid	
Boiling Point	~163-165 °C	
Density	~1.4 g/cm ³	[3]

Spectroscopic Characterization:

- ¹H NMR:** The proton NMR spectrum is characterized by three distinct signals in the aromatic region, corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns are diagnostic of the 2,3-substitution pattern.[4]
- ¹³C NMR:** The carbon spectrum will show six signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The carbon bearing the chlorine atom will also exhibit a characteristic chemical shift.
- Mass Spectrometry (MS):** The mass spectrum will display a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy:** The IR spectrum will feature strong absorption bands corresponding to C-F stretching vibrations (typically in the 1100-1350 cm⁻¹ region) and C-Cl stretching (around 700-800 cm⁻¹), in addition to the characteristic pyridine ring vibrations.[5]

Synthesis and Mechanistic Considerations

The most common and scalable synthesis of 2-Chloro-3-(trifluoromethyl)pyridine proceeds via the chlorination of 3-(trifluoromethyl)pyridine N-oxide. This approach is favored for its high yield and regioselectivity.[6][7]

Experimental Protocol: Synthesis from 3-(Trifluoromethyl)pyridine N-oxide

Objective: To synthesize 2-Chloro-3-(trifluoromethyl)pyridine by reacting 3-(trifluoromethyl)pyridine N-oxide with a chlorinating agent.

Reagents:

- 3-(Trifluoromethyl)pyridine N-oxide
- Phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2)
- Inert solvent (e.g., 1,2-dichloroethane)
- Ice water
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Magnesium sulfate (anhydrous)

Procedure:

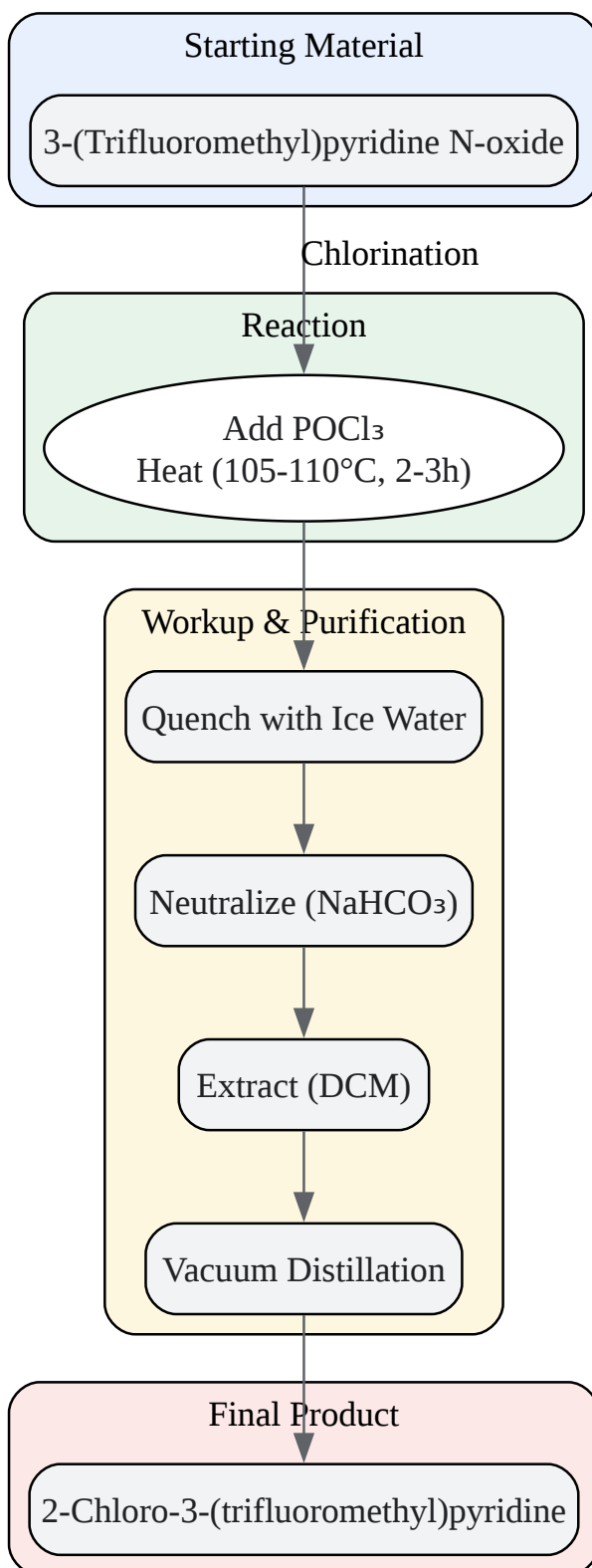
- In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3-(trifluoromethyl)pyridine N-oxide (1.0 eq) and phosphorus oxychloride (2.0-3.0 eq).[6]
- Heat the reaction mixture to 105-110 °C and maintain for 2-3 hours. The progress of the reaction should be monitored by TLC or GC-MS.[6]
- After completion, cool the reaction mixture to room temperature.

- Under vigorous stirring, slowly and carefully add the reaction mixture to a beaker of ice water to quench the excess phosphorus oxychloride. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
- Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as 1,2-dichloroethane or dichloromethane (3x volumes).[6]
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation to obtain 2-Chloro-3-(trifluoromethyl)pyridine as a clear liquid.

Causality and Experimental Rationale:

- N-Oxide Activation: The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack. Conversion to the N-oxide increases the electron density on the ring, particularly at the 2- and 6-positions, making it more susceptible to reaction with chlorinating agents.
- Choice of Chlorinating Agent: Phosphorus oxychloride is a highly effective and common reagent for this type of transformation. It reacts with the N-oxide to form an intermediate that readily undergoes nucleophilic attack by the chloride ion to install the chlorine atom at the 2-position and regenerate the pyridine aromaticity.
- Workup Procedure: The aqueous workup is critical for removing the inorganic byproducts and unreacted starting materials. Careful neutralization is required to ensure the product, which is a weak base, remains in the organic phase during extraction.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for 2-Chloro-3-(trifluoromethyl)pyridine.

Reactivity and Synthetic Applications

2-Chloro-3-(trifluoromethyl)pyridine is a versatile intermediate primarily due to the reactivity of the chlorine atom at the 2-position.

- Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom is readily displaced by a wide range of nucleophiles. This is the most common transformation for this substrate. The electron-withdrawing nature of both the pyridine nitrogen and the adjacent trifluoromethyl group activates the C2 position towards nucleophilic attack. Common nucleophiles include:
 - O-Nucleophiles: Alcohols and phenols (to form ethers).
 - N-Nucleophiles: Amines (to form aminopyridines).
 - S-Nucleophiles: Thiols (to form thioethers).
- Cross-Coupling Reactions: The C-Cl bond can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds, further expanding its synthetic utility.
- Directed Metallation: The chlorine atom can act as a directing group for metallation at the 3-position, although the presence of the trifluoromethyl group complicates this.[8]

Safety, Handling, and Storage

Working with halogenated intermediates requires strict adherence to safety protocols. Based on data for 2-Chloro-3-(trifluoromethyl)pyridine and similar compounds, the following hazards are identified.

Hazard Identification & GHS Classification:

- Acute Toxicity: Toxic if swallowed or in contact with skin.[2][9]
- Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2][9]
- Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2][9]

Hazard Statement	Description
H301 + H311	Toxic if swallowed or in contact with skin.
H314	Causes severe skin burns and eye damage.
H372	Causes damage to organs through prolonged or repeated exposure.
H412	Harmful to aquatic life with long lasting effects.

Protocol for Safe Handling:

- **Engineering Controls:** Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.
- **Personal Protective Equipment (PPE):**
 - **Gloves:** Wear chemically resistant gloves (e.g., nitrile, neoprene).
 - **Eye Protection:** Use chemical safety goggles and a face shield.
 - **Lab Coat:** A flame-resistant lab coat is mandatory.
- **Handling:** Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames.[\[9\]](#)[\[10\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[10\]](#) Keep locked up and away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste materials and containers at an approved hazardous waste disposal plant. Do not release into the environment.[\[10\]](#)

Chemical Structure Diagram

Caption: Structure of 2-Chloro-3-(trifluoromethyl)pyridine.

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